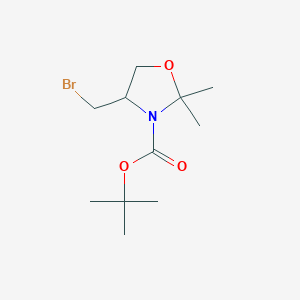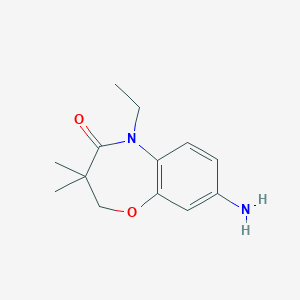
8-Bromoquinoline-2-carboxylic acid
概要
説明
8-Bromoquinoline is a quinolone derivative . It is widely employed for the synthesis of dyes, food colors, pharmaceutical reagents, pH indicators, and in various industrial processes . Its molecule bears a pyridyl group .
Synthesis Analysis
Quinoline has become an essential heterocyclic compound due to its versatile applications in the fields of industrial and synthetic organic chemistry . There are plenty of articles reporting syntheses of the main scaffold and its functionalization for biological and pharmaceutical activities . For example, Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach are well-known classical synthesis protocols used up to now for the construction of the principal quinoline scaffold . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols are also useful for the construction and functionalization of this compound .Molecular Structure Analysis
The molecular formula of 8-Bromoquinoline-2-carboxylic acid is C10H6BrNO2 . The structure of the complex is shown in the reference .Chemical Reactions Analysis
8-Bromoquinoline undergoes direct heteroarylation reaction with various heteroaromatic compounds in the presence of a palladium catalyst to afford polyheteroaromatic derivatives . It may be used in the synthesis of 8-(dimesitylboryl)quinolone (ambiphilic molecule) and direct synthesis of 5H-pyrido[3,2,1-ij]quinolin-3-one, via palladium-catalyzed coupling reaction with acrolein .Physical And Chemical Properties Analysis
The molecular weight of this compound is 252.06 .科学的研究の応用
Photolabile Protecting Group
8-Bromoquinoline derivatives, like 8-bromo-7-hydroxyquinoline (BHQ), have been studied for their use as a photolabile protecting group for carboxylic acids. BHQ shows greater single-photon quantum efficiency than other esters and is sensitive to multiphoton-induced photolysis, making it useful for biological applications. Its high solubility, low fluorescence, and stability under in vivo conditions make BHQ an excellent caging group for biological messengers (Fedoryak & Dore, 2002).
Fluorescent Brightening Agents
The conversion of 8-bromoquinoline derivatives into various compounds, including 6-amino-2-arylquinoline derivatives and 2-phenyl-6-(benzoxazol-2-yl)-quinolines, has been explored for their potential use as fluorescent brightening agents. These compounds show promising characteristics for applications in dye and pigment industries (Rangnekar & Shenoy, 1987).
Inhibitors for Drug Design
Quinoline-8-carboxamides, related to 8-bromoquinoline-2-carboxylic acid, have been designed and synthesized as inhibitors of poly(adenosine-diphosphate-ribose)polymerase-1 (PARP-1), an important target enzyme in drug design. These inhibitors show a wide range of therapeutic activities and are synthesized through an efficient process, introducing diversity in the final step of their synthesis (Lord et al., 2009).
Synthesis of Bifunctional Derivatives
The synthesis of derivatives of 8-methylquinoline-5-carboxylic acid, a close relative of this compound, has been studied. These derivatives have potential use in the development of new compounds with unique properties and applications in various fields of chemistry (Gracheva et al., 1982).
Reactivity Mapping
Studies on the reactivity of the quinoline ring system, including bromoquinolines like 8-bromoquinoline, have led to the synthesis of various biaryl systems and tetracyclic ring systems. Understanding the electron distribution and reactivity of quinolines aids in developing new chemical synthesis methods and applications (Håheim et al., 2019).
C-H Bond Functionalization
8-Aminoquinolines, which share structural features with this compound, have been utilized in palladium-catalyzed arylation and alkylation of sp2 and sp3 C-H bonds. These studies contribute to the development of methods for direct functionalization of C-H bonds, a key process in organic synthesis (Nadres et al., 2013).
Coordination Behavior in Metal Complexes
The reaction of 8-bromoquinoline with zincated cyclopentadienyl derivatives has been explored to produce 8-quinolylcyclopentadienyl metal complexes. These complexes exhibit interesting properties like solvatochromism and potential for further studies in coordination chemistry (Enders et al., 2001).
Derivatization Reagent for Carboxylic Acids
8-Bromoquinoline derivatives have been synthesized as derivatization reagents for the analysis of carboxylic acids. These reagents, such as 1-(3-aminopropyl)-3-bromoquinolinium bromide (APBQ), are useful in chromatography and mass spectrometry for the sensitive detection of carboxylic acids in biological samples (Mochizuki et al., 2013).
Antibacterial Properties
8-Nitrofluoroquinolone derivatives, closely related to this compound, have been synthesized and studied for their antibacterial properties. These compounds show promise as antibacterial agents against various gram-positive and gram-negative strains (Al-Hiari et al., 2007).
Iron-Catalyzed Ortho-Alkylation
Using 8-aminoquinoline-based aryl carboxamides, a method for direct ortho-alkylation has been developed. This method, involving iron catalysis, is significant for its high yields, regioselectivity, and practicality in organic synthesis (Fruchey et al., 2014).
作用機序
Target of Action
Quinoline compounds, to which 8-bromoquinoline-2-carboxylic acid belongs, are known to have versatile applications in the fields of industrial and synthetic organic chemistry . They play a major role in medicinal chemistry, often serving as scaffolds for drug discovery .
Mode of Action
Quinoline compounds generally exhibit reactions similar to pyridine and benzene, participating in both electrophilic and nucleophilic substitution reactions . The bromine atom in this compound could potentially enhance its reactivity, making it a suitable candidate for various chemical reactions.
Biochemical Pathways
Quinoline derivatives are known to interact with various biological and pharmaceutical activities
Safety and Hazards
Avoid dust formation. Avoid breathing mist, gas, or vapors. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .
将来の方向性
Quinoline has attracted considerable attention as an important heterocyclic pharmacophore, and it is amply explored for broad-ranging biological effects . Numerous encouraging investigations have demonstrated that this privileged structure should be further exploited for therapeutic applications in the future .
生化学分析
Biochemical Properties
8-Bromoquinoline-2-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in the MAPK signaling pathway, which is crucial for cell proliferation and differentiation . The nature of these interactions often involves binding to the active sites of enzymes, thereby modulating their activity. This compound can act as an inhibitor or activator, depending on the specific enzyme and the context of the reaction.
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to modulate the activity of the PI3K/Akt/mTOR signaling pathway, which is essential for cell growth and survival . Additionally, this compound can alter gene expression patterns, leading to changes in cellular behavior and function.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their conformation and activity. This binding can result in enzyme inhibition or activation, depending on the context. Furthermore, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but it can degrade over time, leading to a decrease in its efficacy . Long-term exposure to this compound can result in sustained changes in cellular behavior, which are important for understanding its potential therapeutic applications.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as promoting cell growth and survival. At higher doses, it can become toxic and cause adverse effects . Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic outcome without causing toxicity.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that are crucial for its metabolism. For instance, it can be metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolic pathways can influence the compound’s efficacy and toxicity, making it essential to understand its metabolic profile for therapeutic applications.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation within different cellular compartments . Understanding these transport mechanisms is crucial for optimizing the delivery and efficacy of this compound in therapeutic settings.
Subcellular Localization
This compound exhibits specific subcellular localization patterns, which can influence its activity and function. It may be directed to particular compartments or organelles through targeting signals or post-translational modifications . These localization patterns are essential for understanding the compound’s mechanism of action and optimizing its therapeutic potential.
特性
IUPAC Name |
8-bromoquinoline-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6BrNO2/c11-7-3-1-2-6-4-5-8(10(13)14)12-9(6)7/h1-5H,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IESLHWGCIUORPV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Br)N=C(C=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60652822 | |
| Record name | 8-Bromoquinoline-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60652822 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
914208-15-4 | |
| Record name | 8-Bromoquinoline-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60652822 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



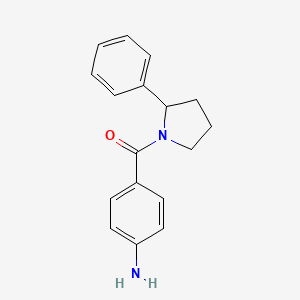
![1-[4-(dimethylamino)phenyl]-1H-imidazole-2-thiol](/img/structure/B1438927.png)
![2-amino-N-[1-(4-methylphenyl)propyl]butanamide](/img/structure/B1438929.png)
amine](/img/structure/B1438930.png)


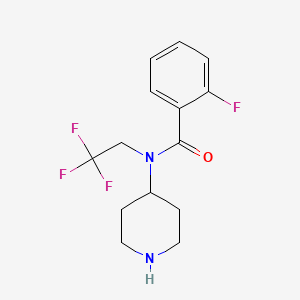

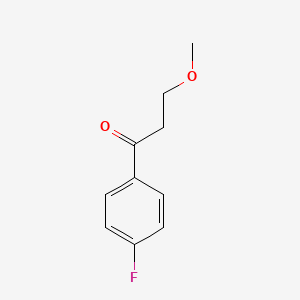
![1-[(3-Fluorophenyl)sulfonyl]piperazine hydrochloride](/img/structure/B1438940.png)

